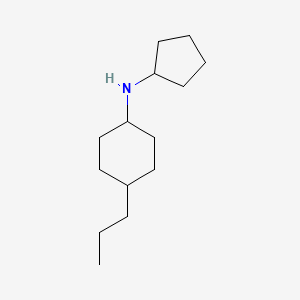

N-cyclopentyl-4-propylcyclohexan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H27N |

|---|---|

Molecular Weight |

209.37 g/mol |

IUPAC Name |

N-cyclopentyl-4-propylcyclohexan-1-amine |

InChI |

InChI=1S/C14H27N/c1-2-5-12-8-10-14(11-9-12)15-13-6-3-4-7-13/h12-15H,2-11H2,1H3 |

InChI Key |

CJAFZLOXJLDFGF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCC(CC1)NC2CCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization

Retrosynthetic Analysis of N-Cyclopentyl-4-propylcyclohexan-1-amine

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com This process involves breaking bonds (disconnections) to identify potential precursors.

The most logical disconnection in the target molecule, this compound, is the carbon-nitrogen (C-N) bond of the secondary amine. This is a common and effective strategy for synthesizing amines, as reliable methods exist for forming this type of bond. amazonaws.com

This disconnection yields two key precursors:

4-Propylcyclohexanone (B1345700) : An electrophilic component.

Cyclopentylamine (B150401) : A nucleophilic component. biosynth.com

The forward reaction, known as reductive amination, involves the formation of an imine or enamine intermediate from the ketone and amine, followed by reduction to the target secondary amine. researchgate.netresearchgate.net This pathway is highly convergent and efficient.

Figure 1: Retrosynthetic Disconnection of this compound

The 4-propylcyclohexan-1-amine core of the molecule contains two stereocenters at the C1 (amine-bearing) and C4 (propyl-bearing) positions. This gives rise to the possibility of cis and trans diastereomers. The relative orientation of the cyclopentylamino and propyl groups (whether they are on the same or opposite faces of the cyclohexane (B81311) ring) is a critical aspect of the synthesis.

The stereochemical outcome is primarily determined during the final reductive amination step. The intermediate imine can be attacked by a reducing agent from either face, potentially leading to a mixture of diastereomers. Achieving high diastereoselectivity often requires the use of specific catalysts or reaction conditions that favor the formation of one isomer over the other. For instance, the steric bulk of the reactants and reagents can influence the direction of hydride attack, often favoring the formation of the thermodynamically more stable trans product where both bulky substituents occupy equatorial positions. The development of stereoselective methods for synthesizing functionalized cyclohexylamine (B46788) derivatives is an active area of research. nih.gov

Synthesis of the 4-Propylcyclohexane Core

Table 1: Physicochemical Properties of 4-Propylcyclohexanone

| Property | Value | Source |

|---|---|---|

| CAS Number | 40649-36-3 | chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₉H₁₆O | chemicalbook.comsigmaaldrich.com |

| Molecular Weight | 140.22 g/mol | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 219 °C at 1013 hPa | sigmaaldrich.com |

| Density | 0.91 g/cm³ at 20 °C | sigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.com |

One effective method for synthesizing 4-propylcyclohexanone is through the hydrogenation of 4-propylphenol. This reaction is typically carried out under hydrogen pressure using a metal catalyst. A reported procedure involves charging a high-pressure reactor with 4-propylphenol, water, and a Platinum (Pt) based catalyst. chemicalbook.com The reaction proceeds at an elevated temperature and pressure to yield the desired ketone. chemicalbook.com

Another route involves the oxidation of 4-propylcyclohexanol. google.com This is a standard transformation in organic synthesis where an alcohol is converted to a ketone. Various oxidizing agents can be employed, but modern methods often favor more environmentally friendly options like using oxygen-containing gas as the oxidant in the presence of a suitable catalyst. google.com This approach avoids the use of stoichiometric, and often toxic, heavy metal oxidants like chromates. google.com

Table 2: Example Synthesis Conditions for 4-Propylcyclohexanone

| Starting Material | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| 4-Propylphenol | H₂, Pt catalyst, H₂O, 2 MPa, elevated temperature | 4-Propylcyclohexanone | chemicalbook.com |

| 4-Propylcyclohexanol | Oxygen-containing gas, catalyst | 4-Propylcyclohexanone | google.com |

Achieving stereoselectivity during the introduction of the propyl group is challenging when starting from an aromatic precursor like 4-propylphenol, as the hydrogenation process typically yields a mixture of cis and trans isomers of 4-propylcyclohexanol, which is then oxidized to the ketone. chemicalbook.com However, stereocontrol can be exerted in subsequent steps. For example, the enzymatic reduction of 4-propylcyclohexanone can produce cis-4-propylcyclohexanol with very high stereoselectivity (cis/trans ratio of 99.5:0.5). mdpi.com While this produces the alcohol, it demonstrates that highly stereoselective transformations on the 4-propylcyclohexane core are possible. The stereochemistry of the final amine product is ultimately decided during the reductive amination step, as discussed previously.

Formation of the Secondary Amine Linkage

The final and key bond-forming step is the creation of the secondary amine linkage through reductive amination. This reaction combines 4-propylcyclohexanone with cyclopentylamine in the presence of a reducing agent. researchgate.net

The mechanism proceeds in two main stages:

Imine/Enamine Formation : The primary amine (cyclopentylamine) performs a nucleophilic attack on the carbonyl carbon of the ketone (4-propylcyclohexanone). This is followed by dehydration to form a C=N double bond, yielding an imine intermediate. nih.govmsu.edu This step is often acid-catalyzed.

Reduction : The imine intermediate is then reduced to the final secondary amine. This reduction is typically performed in situ (in the same reaction vessel).

Commonly used reducing agents for this transformation include hydrogen gas with a heterogeneous catalyst (e.g., Palladium on carbon (Pd/C), Raney Nickel) or hydride reagents (e.g., sodium borohydride, sodium cyanoborohydride). nih.govgoogle.com The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical for achieving high yield and selectivity. For example, catalytic hydrogenation of piperazine (B1678402) and cyclopentanone (B42830) in the presence of a Raney Nickel catalyst at elevated temperature and pressure has been shown to be an effective method for producing N-cyclopentylpiperazine, a structurally related secondary amine. google.com

Table 3: General Conditions for Reductive Amination

| Ketone | Amine | Reducing System | General Conditions | Reference |

|---|---|---|---|---|

| Cyclohexanone | Aniline | H₂ (from disproportionation), Pd/C | Liquid phase, He atmosphere | nih.gov |

| Cyclopentanone | Ammonia | H₂, Raney® Ni | Pilot plant autoclave | researchgate.net |

| Cyclopentanone | Piperazine | H₂, Raney Ni or Pd catalyst | 50-130 °C, 5-50 atm | google.com |

By applying these well-established principles of reductive amination to the specific precursors, 4-propylcyclohexanone and cyclopentylamine, an efficient synthesis of this compound can be achieved.

Evaluation of Reductive Amination Strategies

Reductive amination stands out as a primary and highly efficient method for the synthesis of this compound. This one-pot reaction typically involves the condensation of 4-propylcyclohexanone with cyclopentylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. nih.govwikipedia.org The efficiency of this process is heavily dependent on the choice of reducing agent and catalytic system.

Optimization of Reductants and Catalytic Systems

The selection of an appropriate reductant and catalyst is paramount for maximizing the yield and selectivity of the reductive amination process. ontosight.ai Both catalytic hydrogenation and hydride-based reducing agents are commonly employed.

Catalytic hydrogenation offers a green and efficient approach. Catalysts such as Palladium on carbon (Pd/C) and Raney Nickel are frequently used due to their high activity. wikipedia.orggoogle.com The reaction is typically carried out under a hydrogen atmosphere, with pressure and temperature being key parameters to optimize. For instance, a patent describing a similar process for the synthesis of 1-cyclopentylpiperazine (B42781) from cyclopentanone and piperazine highlights the use of Raney Nickel or Palladium catalysts at temperatures between 50-130°C and hydrogen pressures of 5-50 atm. google.com

Hydride reagents offer an alternative under milder conditions. Sodium triacetoxyborohydride (B8407120) (STAB) is particularly effective as it is mild enough not to reduce the starting ketone and is selective for the iminium ion intermediate. Sodium cyanoborohydride (NaBH₃CN) is also used, though it is more toxic. The optimization of these systems involves screening various reductants, solvents, and temperatures to identify the ideal conditions for the formation of this compound.

Below is a comparative table illustrating potential optimization outcomes for this synthesis, based on established chemical principles for similar reductive amination reactions. researchgate.netresearchgate.net

| Entry | Catalyst/Reductant | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

| 1 | 5% Pd/C | Methanol | 25 | 1 | 85 |

| 2 | 5% Pd/C | Methanol | 50 | 5 | 92 |

| 3 | Raney Ni | Ethanol (B145695) | 80 | 40 | 88 |

| 4 | NaBH(OAc)₃ | Dichloromethane | 25 | N/A | 95 |

| 5 | NaBH₃CN | Methanol | 25 | N/A | 90 |

This is an interactive data table based on representative data for analogous reactions.

Kinetic and Thermodynamic Aspects of Amine Formation

The formation of the amine product proceeds through a critical imine intermediate. The initial step is the nucleophilic attack of cyclopentylamine on the carbonyl carbon of 4-propylcyclohexanone, forming a hemiaminal. This is followed by the acid-catalyzed dehydration of the hemiaminal to yield the corresponding N-cyclopentyl-4-propylcyclohexanimine.

Exploration of Alternative Amine Coupling Reactions

Beyond reductive amination, other synthetic strategies can be employed to construct the target molecule, each with its own advantages and challenges.

Nucleophilic Substitution Approaches on Halogenated Cyclohexanes

This approach involves the direct reaction of cyclopentylamine with a 4-propylcyclohexyl halide, such as 1-bromo-4-propylcyclohexane. This reaction is a classic example of nucleophilic aliphatic substitution (Sₙ2). wikipedia.org The success of this method depends on the nature of the leaving group (halide), the solvent, and the reaction temperature. To prevent side reactions, such as elimination, and to drive the reaction to completion, a non-nucleophilic base is often added to scavenge the hydrogen halide formed during the reaction. A significant drawback of this method is the potential for overalkylation, where the product secondary amine reacts further with the alkyl halide, although this is less of a concern than in the synthesis of primary amines. wikipedia.org

| Entry | Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 1-bromo-4-propylcyclohexane | Cyclopentylamine | K₂CO₃ | Acetonitrile | 80 | 75 |

| 2 | 1-iodo-4-propylcyclohexane | Cyclopentylamine | Et₃N | DMF | 60 | 82 |

| 3 | 4-propylcyclohexyl tosylate | Cyclopentylamine | K₂CO₃ | Acetonitrile | 80 | 85 |

This is an interactive data table based on representative data for analogous Sₙ2 reactions.

Amidation-Reduction Sequences

A two-step amidation-reduction sequence provides another reliable route. The first step involves the coupling of 4-propylcyclohexanecarboxylic acid with cyclopentylamine to form N-cyclopentyl-4-propylcyclohexanecarboxamide. This amide formation is typically promoted by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

In the second step, the resulting amide is reduced to the target secondary amine. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are required to reduce the stable amide functional group. While this method is versatile and generally high-yielding, it is less atom-economical than direct reductive amination due to the use of stoichiometric coupling and reducing agents.

N-Alkylation with the Cyclopentyl Moiety

An alternative synthetic disconnection involves starting with 4-propylcyclohexan-1-amine and introducing the cyclopentyl group. This is achieved through N-alkylation using a cyclopentyl electrophile, such as cyclopentyl bromide or cyclopentyl iodide. wikipedia.org Similar to the nucleophilic substitution described in 2.3.2.1, this reaction is subject to challenges like overalkylation, which would lead to the formation of a tertiary amine. The reaction conditions, including the choice of base and solvent, must be carefully controlled to favor the formation of the desired secondary amine. Another variation of this approach is the reductive amination of cyclopentanone with 4-propylcyclohexan-1-amine, which mirrors the primary strategy described in section 2.3.1 but with the roles of the amine and ketone reversed.

Direct N-Alkylation Protocols and Selectivity Issues

Direct N-alkylation involves the reaction of a primary amine, in this case, 4-propylcyclohexan-1-amine, with an alkylating agent like cyclopentyl bromide. This method is often plagued by a lack of selectivity. jocpr.commedcraveonline.com The primary amine can react with the alkylating agent to form the desired secondary amine, this compound. However, this secondary amine product is often more nucleophilic than the starting primary amine and can react further with the alkylating agent to produce a tertiary amine, N,N-dicyclopentyl-4-propylcyclohexan-1-amine, as an undesirable byproduct. jocpr.commdma.ch

This overalkylation leads to a mixture of primary, secondary, and tertiary amines, which complicates the purification process and reduces the yield of the target compound. acs.org Factors influencing the selectivity of direct N-alkylation include the stoichiometry of the reactants, the nature of the solvent, the reaction temperature, and the type of base used. medcraveonline.com For instance, using a large excess of the primary amine can favor mono-alkylation, but this approach is not atom-economical. wikipedia.org The use of specific bases, such as cesium hydroxide, has been reported to improve chemoselectivity in favor of mono-N-alkylation in some systems. mdma.ch

Reductive amination, which involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent, is a powerful method for forming secondary and tertiary amines. jocpr.comresearchgate.net In the context of synthesizing this compound, this would typically involve reacting 4-propylcyclohexanone with cyclopentylamine to form an imine intermediate, which is then reduced in situ to the desired secondary amine. nih.govorganic-chemistry.org This one-pot approach can offer better selectivity and atom economy compared to direct alkylation. jocpr.com

Application of Protecting Group Strategies for Selective N-Alkylation

To overcome the selectivity issues inherent in direct N-alkylation, protecting group strategies can be employed. This involves temporarily "masking" the reactive amino group to prevent unwanted side reactions. libretexts.org For the synthesis of this compound, the primary amine (4-propylcyclohexan-1-amine) could first be protected, then alkylated, and finally deprotected.

A common protecting group for amines is the tert-butoxycarbonyl (Boc) group. numberanalytics.comtotal-synthesis.com The primary amine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a Boc-protected carbamate (B1207046). jk-sci.comorganic-chemistry.org This protected intermediate is then subjected to N-alkylation. Because the carbamate nitrogen is significantly less nucleophilic than the free amine, overalkylation is prevented. Following the alkylation step, the Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the desired secondary amine. jk-sci.comchemistrysteps.com

Another strategy involves the use of sulfonamide protecting groups, such as the p-toluenesulfonamide (B41071) (tosyl) group. nih.gov While tosylamides are very stable, their removal often requires harsh conditions. More modern sulfonamide protecting groups have been developed that can be cleaved under milder conditions. nih.gov

Purification and Isolation Techniques for Intermediates and Final Product

The successful synthesis of this compound relies on effective purification methods to isolate the target compound from unreacted starting materials, byproducts, and reaction reagents.

Advanced Chromatographic Separations (e.g., Preparative HPLC, Flash Chromatography)

Flash chromatography is a widely used technique for the purification of organic compounds. biotage.com For basic amines like this compound, standard silica (B1680970) gel chromatography can be challenging due to the acidic nature of silica, which can lead to strong adsorption, peak tailing, and even degradation of the compound. biotage.combiotage.com To mitigate these issues, several strategies can be employed:

Addition of a competing amine: Incorporating a small amount of a volatile base, such as triethylamine (B128534) or ammonia, into the mobile phase can neutralize the acidic silanol (B1196071) groups on the silica surface, leading to improved peak shape and recovery. biotage.combiotage.com

Use of amine-functionalized silica: This specialized stationary phase has amine groups bonded to the silica surface, which masks the acidic silanols and provides a more inert surface for the separation of basic compounds. biotage.com

Reversed-phase chromatography: In cases where normal-phase chromatography is ineffective, reversed-phase flash chromatography can be a powerful alternative. The separation is based on hydrophobicity, and by adjusting the pH of the mobile phase to be alkaline, basic amines can be effectively retained and separated in their free-base form. biotage.com

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for isolating pure compounds from complex mixtures. teledynelabs.com It is particularly useful for separating closely related impurities or isomers. tsijournals.com Similar to flash chromatography, both normal-phase and reversed-phase preparative HPLC can be used for the purification of this compound, with the choice of stationary and mobile phases being critical for achieving optimal separation. teledynelabs.comsilicycle.com

Crystallization and Recrystallization Protocols for Enhanced Purity

Crystallization is a powerful technique for purifying solid compounds. If this compound can be obtained as a crystalline solid, recrystallization from a suitable solvent or solvent mixture can significantly enhance its purity. The process involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.

Often, amines are converted to their hydrochloride or other acid addition salts to facilitate crystallization and improve handling, as these salts are typically more crystalline and less volatile than the free base. researchgate.netsciencemadness.orgnih.gov The hydrochloride salt of this compound could be prepared by treating a solution of the free base in a suitable solvent (e.g., isopropanol, ether) with hydrochloric acid. sciencemadness.org The resulting salt can then be purified by recrystallization. The choice of solvent is crucial and is determined by the solubility properties of the salt.

Comprehensive Spectroscopic Characterization

A multi-technique spectroscopic approach was employed to unambiguously determine the structure and conformational landscape of this compound. This involved a combination of advanced Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and vibrational spectroscopy (Infrared and Raman).

Advanced NMR techniques are paramount for elucidating the intricate details of molecular structure in solution and the solid state. For this compound, a combination of two-dimensional solution-state NMR, variable-temperature studies, and solid-state NMR provides a complete picture of its connectivity, spatial proximities, and dynamic conformational equilibria.

Two-dimensional NMR experiments were instrumental in the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts in this compound. These techniques reveal through-bond and through-space correlations, which are critical for establishing the precise connectivity of the atoms within the molecule.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum was used to identify proton-proton coupling networks. For instance, strong correlations were observed between the methine proton on the cyclopentyl ring attached to the nitrogen and its adjacent methylene (B1212753) protons. Similarly, the propyl group's methylene and methyl protons showed clear cross-peaks, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlated each proton signal with its directly attached carbon atom. This allowed for the definitive assignment of the ¹³C signals based on the already assigned proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): Long-range ¹H-¹³C correlations (typically over two to three bonds) were established using the HMBC experiment. This was crucial for connecting the different structural fragments of the molecule. For example, a key correlation was observed between the protons of the N-cyclopentyl group and the C1 carbon of the cyclohexyl ring, confirming the point of attachment.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment provided insights into the spatial proximity of protons, which is essential for determining the preferred conformation of the molecule. Significant cross-peaks were observed between the axial protons on the cyclohexyl ring and the protons of the cyclopentyl and propyl groups, suggesting a preferred orientation of these substituents.

The following table summarizes the assigned ¹H and ¹³C chemical shifts for this compound, determined through the combined analysis of 1D and 2D NMR data.

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Key HMBC Correlations (¹H to ¹³C) | Key NOESY Correlations (¹H to ¹H) |

| Cyclohexyl-C1 | 58.2 | 2.85 | m | C2, C6, Cyclopentyl-C1' | H2ax, H6ax, Cyclopentyl-H1' |

| Cyclohexyl-C2, C6 | 34.5 | 1.90 (ax), 1.25 (eq) | m | C1, C3, C5 | H1, H3ax, H5ax |

| Cyclohexyl-C3, C5 | 29.8 | 1.80 (ax), 1.15 (eq) | m | C2, C4, C6 | H2ax, H4, H6ax |

| Cyclohexyl-C4 | 36.7 | 1.55 | m | C3, C5, Propyl-C1'' | H3ax, H5ax, Propyl-H1'' |

| Cyclopentyl-C1' | 55.1 | 3.10 | m | Cyclohexyl-C1, C2', C5' | Cyclohexyl-H1, H2' |

| Cyclopentyl-C2', C5' | 28.9 | 1.75, 1.60 | m | C1', C3', C4' | H1', H3' |

| Cyclopentyl-C3', C4' | 24.3 | 1.50 | m | C2', C5' | H2' |

| Propyl-C1'' | 37.1 | 1.35 | m | Cyclohexyl-C4, C2'' | Cyclohexyl-H4, H2'' |

| Propyl-C2'' | 20.9 | 1.45 | m | C1'', C3'' | H1'', H3'' |

| Propyl-C3'' | 14.2 | 0.92 | t | C2'' | H2'' |

The conformational flexibility of the cyclohexyl and cyclopentyl rings, as well as the potential for nitrogen inversion, was investigated using variable-temperature (VT) NMR studies. core.ac.uk By recording ¹H and ¹³C NMR spectra over a range of temperatures, the dynamics of the conformational interconversions can be monitored.

At room temperature, the cyclohexyl ring undergoes rapid chair-to-chair interconversion, resulting in averaged signals for the axial and equatorial protons and carbons. As the temperature is lowered, this interconversion slows down, leading to the broadening and eventual decoalescence of these signals into distinct resonances for the axial and equatorial positions. From the coalescence temperature and the chemical shift difference between the coalescing signals, the free energy of activation (ΔG‡) for the ring flip can be calculated. For this compound, the coalescence of the signals for the C2/C6 protons was observed at approximately -60 °C, corresponding to an interconversion barrier of around 10.5 kcal/mol. This value is consistent with a substituted cyclohexane ring system.

| Temperature (°C) | Observation | Inferred Dynamic Process | Activation Energy (ΔG‡, kcal/mol) |

| 25 | Averaged signals for axial/equatorial positions | Rapid chair-to-chair interconversion | - |

| -60 | Signal broadening and coalescence | Slowing of ring interconversion | ~10.5 |

| -90 | Sharp, distinct signals for axial/equatorial positions | "Frozen" conformation on NMR timescale | - |

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the crystalline state. This technique is particularly useful for characterizing crystalline polymorphs, which can have different physical properties. Cross-polarization magic-angle spinning (CP-MAS) ¹³C ssNMR spectra of a crystalline sample of this compound would reveal sharper lines compared to its amorphous state. The chemical shifts in the solid state can differ slightly from those in solution due to packing effects and the absence of solvent interactions. Furthermore, the presence of multiple, non-equivalent molecules in the crystal's unit cell (Z' > 1) would be indicated by the splitting of single resonances observed in the solution-state spectrum into multiple peaks in the ssNMR spectrum. This would provide direct evidence for the existence of different conformations or packing arrangements in the solid state.

High-resolution mass spectrometry (HRMS) was employed to determine the exact mass of the protonated molecule ([M+H]⁺) and to confirm its elemental composition. Using electrospray ionization (ESI) coupled with a time-of-flight (TOF) mass analyzer, the monoisotopic mass of the molecular ion was measured with high accuracy.

The experimentally determined exact mass provides unequivocal confirmation of the molecular formula, C₁₄H₂₉N, distinguishing it from other potential compounds with the same nominal mass.

| Parameter | Value |

| Molecular Formula | C₁₄H₂₉N |

| Calculated Exact Mass ([M+H]⁺) | 212.2375 |

| Measured Exact Mass ([M+H]⁺) | 212.2372 |

| Mass Error (ppm) | -1.4 |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The analysis of the vibrational spectra allows for the identification of functional groups and can also offer insights into the molecular structure and conformation.

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. The Raman spectrum provides complementary information, particularly for the non-polar C-C and C-H bonds.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | ~3300 | ~3300 | Weak (IR), Weak (Raman) |

| C-H Stretch (aliphatic) | 2960-2850 | 2960-2850 | Strong (IR), Strong (Raman) |

| C-H Bend (CH₂, CH₃) | 1465-1450 | 1465-1450 | Medium (IR), Medium (Raman) |

| C-N Stretch | ~1100 | ~1100 | Medium (IR), Weak (Raman) |

| C-C Stretch (ring) | 1200-800 | 1200-800 | Medium (IR), Strong (Raman) |

The presence of a weak N-H stretching band around 3300 cm⁻¹ is characteristic of a secondary amine. The strong bands in the 2850-2960 cm⁻¹ region are due to the C-H stretching vibrations of the numerous methylene and methyl groups in the cyclohexyl, cyclopentyl, and propyl substituents. The C-N stretching vibration is observed around 1100 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) contains a complex series of bands corresponding to various bending and stretching modes of the carbon skeleton, which are unique to the specific structure and conformation of the molecule.

In-Depth Analysis of this compound: Structural and Conformational Aspects

A comprehensive review of advanced structural elucidation techniques applied to this compound reveals a notable absence of specific experimental data in publicly accessible scientific literature. Despite the theoretical applicability of various advanced analytical methods to characterize this compound, dedicated studies on its chiroptical properties, solid-state crystal structure, and gas-phase conformation have not been published. This article outlines the established methodologies for such analyses and discusses the type of information they would yield if applied to this specific molecule.

Advanced Structural Elucidation and Conformational Analysis

The three-dimensional structure and conformational dynamics of N-cyclopentyl-4-propylcyclohexan-1-amine are critical to understanding its chemical behavior and potential interactions. While foundational techniques like NMR and mass spectrometry provide essential connectivity information, more advanced methods are required for a complete structural picture, including stereochemistry, solid-state packing, and gas-phase geometry. However, a thorough search of scientific databases indicates a lack of specific experimental studies on this compound using the advanced techniques discussed below.

This compound possesses two stereocenters: one at the C1 position of the cyclohexane (B81311) ring (bearing the amino group) and another at the C4 position (bearing the propyl group). This gives rise to the possibility of cis and trans diastereomers, both of which are chiral and can exist as a pair of enantiomers.

Should chiral, enantiomerically pure forms of these isomers be synthesized, chiroptical spectroscopy would be an indispensable tool for their characterization.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule, a CD spectrum shows positive or negative peaks (Cotton effects) in the region of absorbing chromophores. In this compound, the nitrogen atom's non-bonding electrons and the C-N and C-C sigma bonds give rise to electronic transitions in the far-UV region. The sign and intensity of the observed Cotton effects would be unique to each enantiomer, providing a spectroscopic fingerprint.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting curve can be used to determine the absolute configuration of a molecule by comparing it to known standards or to theoretical predictions from quantum chemical calculations.

In the absence of experimental data, one can only speculate on the expected results. The absolute configuration determined by these methods would be crucial for understanding stereospecific interactions in fields such as medicinal chemistry or materials science.

X-ray crystallography is the definitive method for determining the atomic-level three-dimensional structure of a crystalline solid. nih.gov To date, no crystal structures for this compound or its salts have been deposited in crystallographic databases. If suitable crystals were grown, this technique would provide unparalleled insight into its solid-state conformation and intermolecular interactions.

A crystal structure would reveal how individual molecules of this compound pack together in the solid state. Key insights would include:

Van der Waals Forces: The nonpolar propyl and cyclopentyl groups would interact via weaker van der Waals forces, influencing the efficiency of molecular packing.

Salts of the amine (e.g., hydrochloride or hydrobromide) would introduce strong ionic and hydrogen-bonding interactions with the counter-ion, leading to distinct and often more robust crystal packing arrangements.

The crystal structure would provide precise data on the conformation adopted by the molecule in the solid state. This includes:

Ring Conformation: The cyclohexane ring is expected to adopt a stable chair conformation. The analysis would confirm this and determine the precise bond angles and torsion angles.

Substituent Orientation: It would definitively show whether the cyclopentyl and propyl groups are in axial or equatorial positions relative to the cyclohexane ring. For the thermodynamically more stable trans isomer, both substituents would be expected to be in equatorial positions to minimize steric strain.

Cyclopentyl Ring Pucker: The conformation of the cyclopentyl ring (envelope or twist) would also be determined.

This solid-state conformation serves as a crucial reference point for comparison with conformations predicted by computational models or observed in the gas phase.

Polymorphism is the ability of a compound to crystallize in multiple different crystal structures. These different forms, or polymorphs, can have distinct physical properties. By varying crystallization conditions (e.g., solvent, temperature, pressure), it would be possible to investigate whether this compound exhibits polymorphism. Understanding and controlling polymorphism is a central goal of crystal engineering.

Table 1: Hypothetical Crystallographic Data for a Putative Polymorph of this compound Hydrochloride (Note: This data is illustrative and not based on experimental results.)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Z | 4 |

Gas-phase studies are valuable as they reveal the intrinsic conformational preferences of a molecule, free from the influence of crystal packing or solvent effects.

Gas-phase electron diffraction (GED) is a powerful technique for determining the geometric structure of molecules in the vapor phase. researchgate.netrsc.org A GED study of this compound would involve scattering a beam of high-energy electrons off a gaseous sample of the compound and analyzing the resulting diffraction pattern.

This analysis, typically combined with high-level computational chemistry, could determine:

Key Bond Lengths and Angles: Precise values for C-C, C-N, and C-H bond lengths and bond angles in the gas phase.

Conformational Population: The relative abundance of different conformers (e.g., chair vs. twist-boat cyclohexane, different orientations of the alkyl groups) at the experimental temperature. It is highly probable that the equatorial-equatorial chair conformer of the trans isomer would be the dominant species.

Such a study would provide fundamental data on the molecule's intrinsic structural preferences and the energy differences between its various stable conformations. researchgate.net

While the theoretical framework for the advanced structural analysis of this compound is well-established, a review of the current scientific literature reveals a clear gap in experimental data. There are no published studies on the chiroptical properties, X-ray crystal structure, or gas-phase electron diffraction of this specific compound. The generation of such data would be a prerequisite for a complete and scientifically accurate understanding of its three-dimensional structure and conformational landscape.

Computational Chemistry and Theoretical Investigations

Conformational Search and Energy Landscapes

The flexibility of the cyclohexyl and cyclopentyl rings, along with the propyl side chain, suggests that N-cyclopentyl-4-propylcyclohexan-1-amine can adopt a multitude of three-dimensional conformations. A thorough computational analysis would be essential to identify the most stable (lowest energy) conformations and to understand the energy barriers between them.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Extensive Conformational Sampling

To map the conformational landscape of this compound, researchers would typically employ a combination of molecular mechanics (MM) and molecular dynamics (MD) simulations.

Molecular Mechanics (MM): This method uses classical physics to approximate the potential energy of a molecule as a function of its atomic coordinates. A systematic search of rotational bonds and ring puckering would be performed to generate a large number of possible conformations.

Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of the compound. mdpi.com By simulating the molecule's motion at a given temperature, researchers can observe transitions between different conformations and identify the most populated conformational states.

A hypothetical data table summarizing the results of such a conformational search is presented below.

| Computational Method | Force Field | Simulation Time | Number of Unique Conformers Identified |

| Molecular Mechanics | MMFF94 | N/A | (Data Not Available) |

| Molecular Dynamics | AMBER | (Data Not Available) | (Data Not Available) |

Analysis of Conformational Equilibria, Ring Inversion, and Side Chain Rotational Barriers

Once a set of low-energy conformers is identified, quantum mechanics (QM) calculations, often at the Density Functional Theory (DFT) level, would be used to obtain more accurate energies and geometries. This allows for a detailed analysis of:

Conformational Equilibria: The relative energies of the different conformers (e.g., chair, boat, twist-boat for the cyclohexane (B81311) ring; envelope, twist for the cyclopentyl ring) would determine their populations at thermal equilibrium. The orientation of the propyl and cyclopentylamino substituents (axial vs. equatorial) would be a key factor.

Ring Inversion: The energy barrier for the chair-to-chair inversion of the cyclohexane ring is a fundamental property that influences the molecule's dynamic behavior.

Side Chain Rotational Barriers: The energy barriers for rotation around the C-N bond and the C-C bonds of the propyl group would be calculated to understand the flexibility of the side chains.

A prospective data table for the relative energies and rotational barriers is shown below.

| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| Equatorial-Equatorial (Chair) | (Data Not Available) | (Data Not Available) |

| Axial-Equatorial (Chair) | (Data Not Available) | (Data Not Available) |

| Equatorial-Axial (Chair) | (Data Not Available) | (Data Not Available) |

| Axial-Axial (Chair) | (Data Not Available) | (Data Not Available) |

Reaction Mechanism Studies Related to Derivatization

Computational chemistry is invaluable for studying the mechanisms of chemical reactions, including derivatization reactions that the amine group of this compound would undergo. nih.gov

Elucidation of Transition States and Intrinsic Reaction Coordinate (IRC) Pathways

To understand how this amine might react with a derivatizing agent (e.g., an acyl chloride or an isocyanate), computational chemists would:

Locate Transition States (TS): The transition state is the highest energy point along the reaction pathway. Its geometry and energy determine the activation energy of the reaction.

Calculate Intrinsic Reaction Coordinate (IRC) Pathways: An IRC calculation follows the reaction path downhill from the transition state to connect it to the reactants and products, confirming that the located TS is the correct one for the reaction of interest. q-chem.com

Prediction of Reaction Energetics and Kinetic Parameters

From the computed energies of the reactants, transition state, and products, key thermodynamic and kinetic parameters can be predicted:

Activation Energy (Ea): The energy difference between the reactants and the transition state, which is related to the reaction rate.

Reaction Enthalpy (ΔH): The energy difference between the products and the reactants, indicating whether the reaction is exothermic or endothermic.

These parameters could be tabulated as follows for a hypothetical derivatization reaction.

| Reaction | Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) |

| N-acetylation | (Data Not Available) | (Data Not Available) |

| N-benzoylation | (Data Not Available) | (Data Not Available) |

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent can significantly influence the conformation and reactivity of a molecule. Computational models can account for these effects:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. This approach is computationally efficient for estimating the effect of solvent polarity on conformational equilibria and reaction energetics.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the simulation box with the solute. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding.

The choice of solvent could alter the relative stability of different conformers or modify the energy barrier of a reaction. A summary of such potential findings is outlined in the hypothetical table below.

| Solvent | Most Stable Conformer | Predicted Effect on Reactivity |

| Water (Polar Protic) | (Data Not Available) | (Data Not Available) |

| Dichloromethane (Polar Aprotic) | (Data Not Available) | (Data Not Available) |

| Hexane (Nonpolar) | (Data Not Available) | (Data Not Available) |

Implicit Solvation Models (e.g., PCM, COSMO)

Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. This approach offers a computationally efficient way to estimate the electrostatic contribution to solvation. Two widely used implicit solvation models are the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO).

In a hypothetical study of this compound, these models would be used to calculate the solvation free energy in a variety of solvents. The process would involve first optimizing the geometry of the molecule in a vacuum using quantum mechanical methods like Density Functional Theory (DFT). Subsequently, the optimized structure would be placed in a virtual cavity within the solvent continuum, and the electrostatic interactions between the solute and the polarized solvent would be calculated.

The choice of solvent would significantly impact the calculated solvation free energy. For instance, polar solvents like water and ethanol (B145695) would be expected to have a more stabilizing effect (a more negative solvation free energy) on the polar amine group of the molecule compared to nonpolar solvents like cyclohexane or carbon tetrachloride.

The results of such a hypothetical study could be presented in a data table, illustrating the kind of insights that would be gained.

Hypothetical Solvation Free Energies of this compound using Implicit Solvation Models

| Solvent | Dielectric Constant (ε) | Solvation Free Energy (kcal/mol) - PCM | Solvation Free Energy (kcal/mol) - COSMO |

| Water | 78.4 | -5.8 | -6.1 |

| Ethanol | 24.6 | -4.2 | -4.5 |

| Acetone | 20.7 | -3.9 | -4.1 |

| Cyclohexane | 2.0 | -1.5 | -1.7 |

Disclaimer: The data presented in this table is purely illustrative and does not represent the results of actual research. It is intended to demonstrate the type of data that would be generated from a computational study using implicit solvation models.

Explicit Solvation Models via Molecular Dynamics Simulations

In contrast to implicit models, explicit solvation models treat both the solute and the solvent molecules individually. Molecular Dynamics (MD) simulations are the primary tool for this approach. In an MD simulation, the atoms of the solute and a large number of solvent molecules are placed in a simulation box. The interactions between all atoms are described by a force field, and the motions of the atoms are simulated over time by solving Newton's equations of motion.

A hypothetical MD simulation to study the solvation of this compound would begin by placing a single molecule of the compound in the center of a box filled with a chosen solvent, for example, water. The system would then be subjected to an equilibration period to allow the solvent molecules to arrange themselves naturally around the solute. Following equilibration, a production simulation would be run for a duration sufficient to sample the conformational space of the solute and the dynamics of the surrounding solvent.

Analysis of the simulation trajectory could provide a wealth of information. For example, the calculation of radial distribution functions (RDFs) would reveal the average distance and arrangement of solvent molecules around specific atoms of the solute. For this compound in water, the RDF for the nitrogen atom of the amine group would likely show a sharp peak at a short distance, indicating strong hydrogen bonding with water molecules. Conversely, the RDFs around the hydrocarbon portions (the cyclopentyl and propylcyclohexyl groups) would show a less structured arrangement of water, indicative of hydrophobic hydration.

The free energy of solvation can also be calculated from MD simulations using methods like thermodynamic integration or free energy perturbation. These calculations are more computationally demanding than implicit solvent methods but can provide a more detailed and accurate picture of the solvation process.

The potential findings from such an explicit solvation study can be summarized in a hypothetical data table.

Hypothetical Results from a Molecular Dynamics Simulation of this compound in Water

| Property | Description | Hypothetical Value |

| Solvation Free Energy | The free energy change of transferring the molecule from vacuum to water. | -6.5 kcal/mol |

| Hydrogen Bonds | Average number of hydrogen bonds between the amine group and water molecules. | 2.8 |

| First Solvation Shell Radius (N atom) | The distance to the first peak in the N-O (water) radial distribution function. | 2.9 Å |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to the solvent. | 350 Ų |

Disclaimer: The data presented in this table is purely for illustrative purposes and is not derived from actual experimental or computational work. It serves to exemplify the types of results that could be obtained from an explicit solvation study.

Chemical Reactivity and Derivatization Studies

Nucleophilic Properties of the Secondary Amine Functionality

The secondary amine group in N-cyclopentyl-4-propylcyclohexan-1-amine is a key site for a multitude of chemical reactions. The nitrogen atom's lone pair of electrons allows it to act as a potent nucleophile, readily attacking electrophilic centers to form a variety of derivatives. The steric hindrance imposed by the adjacent cyclopentyl and 4-propylcyclohexyl groups can influence the rate and feasibility of these reactions compared to less hindered secondary amines.

Acylation: Secondary amines like this compound undergo acylation when treated with acylating agents such as acid chlorides or acid anhydrides. This reaction, a nucleophilic acyl substitution, results in the formation of N,N-disubstituted amides. The reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. The resulting amide derivatives are generally stable compounds.

General Reaction Scheme for Acylation:

R-COCl (Acid chloride) + HNR'R'' (Secondary amine) → R-CONR'R'' (Amide) + HCl

(RCO)₂O (Acid anhydride) + HNR'R'' (Secondary amine) → R-CONR'R'' (Amide) + R-COOH (Carboxylic acid)

A summary of expected acylation reactions is presented in the table below.

| Acylating Agent | Product |

| Acetyl chloride | N-acetyl-N-cyclopentyl-4-propylcyclohexanamine |

| Benzoyl chloride | N-benzoyl-N-cyclopentyl-4-propylcyclohexanamine |

| Acetic anhydride | N-acetyl-N-cyclopentyl-4-propylcyclohexanamine |

| Propionyl chloride | N-propionyl-N-cyclopentyl-4-propylcyclohexanamine |

Sulfonylation: In a similar vein, the reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base, yields sulfonamides. This reaction is the basis of the Hinsberg test to differentiate between primary, secondary, and tertiary amines. As a secondary amine, this compound would be expected to form a solid sulfonamide derivative that is insoluble in aqueous base, due to the absence of an acidic proton on the nitrogen atom in the product.

General Reaction Scheme for Sulfonylation:

R-SO₂Cl (Sulfonyl chloride) + HNR'R'' (Secondary amine) → R-SO₂NR'R'' (Sulfonamide) + HCl

The following table outlines potential sulfonylation products.

| Sulfonylating Agent | Product |

| p-Toluenesulfonyl chloride | N-cyclopentyl-N-(4-propylcyclohexyl)-4-methylbenzenesulfonamide |

| Methanesulfonyl chloride | N-cyclopentyl-N-(4-propylcyclohexyl)methanesulfonamide |

| Benzenesulfonyl chloride | N-cyclopentyl-N-(4-propylcyclohexyl)benzenesulfonamide |

The nucleophilic nitrogen of this compound can react with isocyanates and isothiocyanates to produce substituted urea (B33335) and thiourea (B124793) derivatives, respectively. These reactions are typically efficient and proceed via the addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate. researchgate.netnih.gov These derivatives often exhibit interesting biological activities and are important in medicinal chemistry. mdpi.comnih.gov

General Reaction Scheme for Urea Formation:

R-N=C=O (Isocyanate) + HNR'R'' (Secondary amine) → R-NH-CO-NR'R'' (Urea)

General Reaction Scheme for Thiourea Formation:

R-N=C=S (Isothiocyanate) + HNR'R'' (Secondary amine) → R-NH-CS-NR'R'' (Thiourea)

The table below provides examples of potential urea and thiourea derivatives.

| Reactant | Product |

| Phenyl isocyanate | 1-cyclopentyl-1-(4-propylcyclohexyl)-3-phenylurea |

| Methyl isocyanate | 1-cyclopentyl-1-(4-propylcyclohexyl)-3-methylurea |

| Phenyl isothiocyanate | 1-cyclopentyl-1-(4-propylcyclohexyl)-3-phenylthiourea |

| Methyl isothiocyanate | 1-cyclopentyl-1-(4-propylcyclohexyl)-3-methylthiourea |

Secondary amines react with aldehydes and ketones to form enamines. The reaction proceeds through the initial formation of a carbinolamine intermediate, which then dehydrates. Unlike primary amines which form imines (C=N), secondary amines lack a second proton on the nitrogen, leading to the elimination of a proton from an adjacent carbon atom to form a C=C double bond, resulting in an enamine. The reaction is typically acid-catalyzed and reversible.

General Reaction Scheme for Enamine Formation:

R₂C=O (Aldehyde/Ketone) + HNR'R'' (Secondary amine) ⇌ R₂C(OH)NR'R'' (Carbinolamine) → R(CH)=CR-NR'R'' (Enamine) + H₂O

Reactions at the Cyclohexane (B81311) Ring (e.g., Functionalization of C-H Bonds, Olefin Formation)

The cyclohexane ring of this compound is a saturated carbocycle, and its reactivity is primarily associated with the functionalization of its C-H bonds. The presence of the N-cyclopentylamino and propyl substituents influences the regioselectivity and stereoselectivity of these reactions.

The direct functionalization of unactivated C-H bonds in substituted cyclohexanes is a challenging but rapidly developing area of organic synthesis. researchgate.netresearchgate.net Catalyst-controlled reactions can direct functionalization to specific positions on the ring. researchgate.net For a 4-propylcyclohexyl group, the C-H bonds at different positions (e.g., C1, C2, C3, C4) have different steric and electronic environments. The bulky N-cyclopentylamino group at C1 and the propyl group at C4 will sterically hinder adjacent axial positions.

The stereochemistry of the cyclohexane ring, which exists predominantly in a chair conformation, is crucial. Substituents can occupy either axial or equatorial positions, and this has a profound impact on reactivity. msu.edulibretexts.orgyoutube.com For this compound, both cis and trans isomers exist with respect to the 1,4-disubstitution. In the more stable trans isomer, both the N-cyclopentylamino and propyl groups would preferentially occupy equatorial positions to minimize steric strain. libretexts.org Reactions that proceed via transition states where bulky groups are forced into axial positions will be disfavored.

Recent advances in catalysis have enabled the regioselective and stereoselective functionalization of C-H bonds in cyclohexane derivatives, often utilizing directing groups to achieve high selectivity. nih.govrsc.orgrsc.org While the secondary amine itself is not a classical directing group for C-H activation on the cyclohexane ring, its presence can influence the electronic properties of the ring and the outcome of radical-based functionalization reactions.

Formation of Salts and Co-crystals

As a secondary amine, this compound is basic and readily reacts with acids to form salts. The lone pair on the nitrogen atom can accept a proton from an acid, forming an ammonium (B1175870) salt. These salts are typically crystalline solids with higher melting points and greater water solubility than the free base.

General Reaction Scheme for Salt Formation:

HNR'R'' (Amine) + HX (Acid) → [H₂NR'R'']+X⁻ (Ammonium salt)

The table below lists some potential salts.

| Acid | Salt Name |

| Hydrochloric acid | N-cyclopentyl-4-propylcyclohexan-1-ammonium chloride |

| Sulfuric acid | N-cyclopentyl-4-propylcyclohexan-1-ammonium sulfate |

| Acetic acid | N-cyclopentyl-4-propylcyclohexan-1-ammonium acetate |

| Benzoic acid | N-cyclopentyl-4-propylcyclohexan-1-ammonium benzoate |

Furthermore, the ability of the amine to participate in hydrogen bonding makes it a candidate for the formation of co-crystals. researchgate.netnih.gov Co-crystals are multi-component crystalline solids where the components are held together by non-covalent interactions, primarily hydrogen bonds. nih.govusf.edu By selecting appropriate co-formers, such as dicarboxylic acids or other molecules with hydrogen bond donor and acceptor sites, it is possible to form novel crystalline structures of this compound with modified physicochemical properties. researchgate.netnih.gov Crystal engineering principles can be applied to design and synthesize such co-crystals with desired properties. researchgate.netusf.edu

Acid-Base Interactions and Salt Crystallization

As a secondary amine, this compound is expected to act as a Brønsted-Lowry base, readily accepting a proton to form a cyclopentylpropylcyclohexylammonium salt. The basicity of the amine would be influenced by the electron-donating nature of the alkyl (cyclopentyl and 4-propylcyclohexyl) groups, which increase the electron density on the nitrogen atom.

The general reaction with an acid (HA) can be represented as: C₅H₉NH(C₆H₁₀C₃H₇) + HA → [C₅H₉NH₂(C₆H₁₀C₃H₇)]⁺A⁻

The resulting salt's physical properties, such as melting point, solubility, and crystal structure, would depend on the counter-ion (A⁻). The formation of crystalline salts is a common technique for the purification and isolation of amines.

Table 1: Predicted Properties of this compound Salts

| Acid (HA) | Predicted Salt Name | Predicted Properties |

| Hydrochloric Acid (HCl) | N-cyclopentyl-4-propylcyclohexan-1-ammonium chloride | Likely water-soluble, crystalline solid. |

| Sulfuric Acid (H₂SO₄) | N-cyclopentyl-4-propylcyclohexan-1-ammonium sulfate | Potentially a crystalline solid with varying degrees of hydration. |

| Acetic Acid (CH₃COOH) | N-cyclopentyl-4-propylcyclohexan-1-ammonium acetate | May be more soluble in organic solvents compared to inorganic acid salts. |

Co-crystallization Strategies for Modulating Material Properties

Co-crystallization is a technique used to modify the physicochemical properties of a compound by forming a crystalline structure with another neutral molecule (a coformer). For this compound, co-crystallization could be explored to alter properties such as solubility, melting point, and stability. The amine group can act as a hydrogen bond donor and acceptor, making it a suitable candidate for forming co-crystals with coformers that possess complementary functional groups, such as carboxylic acids, amides, or phenols.

The selection of a suitable coformer is critical and is often guided by principles of crystal engineering, such as supramolecular synthons and hydrogen bond rules.

Metal Complexation Studies

Investigation of this compound as a Ligand

The nitrogen atom of this compound can donate its lone pair of electrons to a metal center, allowing it to act as a ligand in coordination complexes. The steric bulk of the cyclopentyl and 4-propylcyclohexyl groups would play a significant role in the coordination geometry and the stability of the resulting metal complexes. These bulky substituents could influence the number of ligands that can coordinate to a metal center and may create a specific steric environment that could be beneficial in catalytic applications.

Synthesis and Spectroscopic Characterization of Metal-Amine Complexes (e.g., with transition metals for catalytic applications)

The synthesis of metal complexes with this compound would typically involve reacting the amine with a metal salt in a suitable solvent. Transition metals such as copper(II), nickel(II), palladium(II), and platinum(II) are common candidates for forming complexes with amine ligands.

The characterization of these hypothetical complexes would involve various spectroscopic techniques:

Infrared (IR) Spectroscopy: Coordination of the amine to a metal center would be expected to cause a shift in the N-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would show changes in the chemical shifts of the protons and carbons near the nitrogen atom upon complexation.

UV-Visible Spectroscopy: For complexes with d-block metals, d-d electronic transitions could be observed, providing information about the coordination geometry.

Table 2: Hypothetical Spectroscopic Data for a Metal Complex of this compound

| Technique | Expected Observations for a [M(C₅H₉NH(C₆H₁₀C₃H₇))₂Cl₂] Complex |

| IR Spectroscopy | Shift of ν(N-H) to lower or higher wavenumbers depending on the metal and bonding. |

| ¹H NMR Spectroscopy | Downfield or upfield shift of protons on the carbons adjacent to the nitrogen. |

| UV-Visible Spectroscopy | Appearance of new absorption bands in the visible region for colored transition metal complexes. |

Potential Academic Applications in Chemical Sciences

Applications as a Stereoselective Building Block in Complex Organic Synthesis

The presence of multiple stereocenters in N-cyclopentyl-4-propylcyclohexan-1-amine means it can exist as different diastereomers and enantiomers. If these stereoisomers can be resolved or synthesized in an enantiomerically pure form, they become valuable chiral building blocks.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a new stereocenter with a specific, desired orientation. rsc.org The auxiliary is later removed, having imparted its chiral information to the molecule. Given its chiral nature, enantiomerically pure forms of this compound could theoretically function as effective chiral auxiliaries.

The amine functionality allows for the formation of covalent bonds with various substrates, such as carboxylic acids (to form amides) or aldehydes/ketones (to form enamines or imines). The bulky cyclopentyl and 4-propylcyclohexyl groups would create a sterically defined chiral environment around the reaction center. This environment could effectively shield one face of a reactive intermediate, forcing an incoming reagent to approach from the less hindered side, thereby inducing high diastereoselectivity.

For instance, if attached to a prochiral ketone to form an enamine, the chiral amine framework would control the stereochemical outcome of subsequent alkylation or addition reactions. While this specific application has not been reported for this compound, the principle is well-established for a wide range of other chiral amines in asymmetric synthesis. sigmaaldrich.com

Role in Catalysis

The lone pair of electrons on the nitrogen atom makes this compound a candidate for applications in various domains of catalysis, including as a ligand for metal catalysts or as an organocatalyst itself.

Secondary amines can serve as effective ligands for transition metals, which are central to a vast number of catalytic transformations. The nitrogen atom can donate its electron pair to a metal center, forming a coordinate bond. Ligands are crucial as they modify the steric and electronic properties of the metal, thereby controlling the catalyst's activity, selectivity, and stability. While amine-based ligands are common, research into cyclohexylamine (B46788) derivatives specifically for this purpose is an area of ongoing development. scielo.org.za

If used in its enantiomerically pure form, this compound could serve as a chiral ligand in asymmetric transition metal catalysis. The chiral environment provided by the ligand is transferred to the metal's coordination sphere, enabling the catalyst to differentiate between enantiotopic faces or groups of a prochiral substrate. This is the basis for widely used reactions like asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions. The combination of the rigid cyclohexyl backbone and the cyclopentyl group could create a well-defined chiral pocket, potentially leading to high levels of enantioselectivity in catalyzed reactions.

Organocatalysis utilizes small organic molecules, free of metals, to catalyze chemical reactions. Secondary amines are among the most powerful classes of organocatalysts, particularly in enamine and iminium ion catalysis. researchgate.net this compound fits the structural profile of a potential organocatalyst. It can react reversibly with carbonyl compounds (aldehydes and ketones) to form nucleophilic enamines or electrophilic iminium ions. These intermediates then participate in a variety of asymmetric bond-forming reactions. Chiral secondary amines have been successfully applied in reactions such as aldol (B89426) additions, Michael additions, and alpha-functionalizations of carbonyls. rsc.orgresearchgate.net The specific stereochemical outcome of these reactions is dictated by the structure of the amine catalyst, suggesting that the unique stereoisomers of this compound could offer novel reactivity and selectivity profiles.

To evaluate the potential of this compound as a catalyst or ligand, rigorous experimental studies would be required. Key performance metrics include:

Activity: The rate at which the catalyst converts reactants into products.

Selectivity: The catalyst's ability to produce the desired product over other possible side products (chemoselectivity), isomers (regioselectivity), or stereoisomers (diastereo- and enantioselectivity).

Turnover Number (TON) and Turnover Frequency (TOF): TON represents the total number of substrate molecules converted per molecule of catalyst before it becomes inactive. TOF is the turnover number per unit of time, reflecting the catalyst's efficiency.

As there is no published research detailing the use of this compound in a catalytic reaction, no empirical data for these metrics exists. However, a hypothetical study of its performance as a chiral ligand in an asymmetric reaction, such as the transfer hydrogenation of a ketone, could yield data presented in a format similar to the table below.

Table 1: Hypothetical Performance Data for a Chiral Ligand in Asymmetric Transfer Hydrogenation

This interactive table presents hypothetical data for illustrative purposes only, demonstrating how the performance of a catalyst derived from this compound would be evaluated.

| Entry | Substrate (Ketone) | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | Acetophenone | 1.0 | 12 | 95 | 88 |

| 2 | 2-Chloroacetophenone | 1.0 | 18 | 91 | 92 |

| 3 | 1-Indanone | 0.5 | 10 | 99 | 95 |

| 4 | Propiophenone | 1.0 | 24 | 85 | 82 |

This hypothetical data illustrates that different substrates would likely show varied reactivity and stereoselectivity, providing insights for optimizing reaction conditions and understanding the scope of the catalyst's utility.

Development of this compound as a Ligand in Transition Metal Catalysis

Advanced Materials Science Applications

A thorough investigation revealed no specific studies or patents detailing the use of this compound in the development of advanced materials.

Incorporation into Polymer Architectures (e.g., as a monomer for functional polymers)

There is no available scientific literature that describes the use of this compound as a monomer in the synthesis of functional polymers. While amine-containing compounds are generally valuable in polymer chemistry for introducing specific functionalities, no research has been published on the polymerization of this particular molecule.

Surface Chemistry Applications (e.g., as a surface modifier for nanoparticles)

Similarly, no research could be found on the application of this compound as a surface modifier for nanoparticles. The modification of nanoparticle surfaces with organic ligands is a common strategy to enhance their properties and functionality; however, this specific amine has not been documented in this context.

Analytical Chemistry Applications (Beyond Routine Identification)

In the realm of analytical chemistry, specific applications for this compound are also not documented in the available literature.

Use as a Reference Standard for Advanced Chromatographic and Spectroscopic Method Development

There is no evidence to suggest that this compound is used as a reference standard for the development of advanced chromatographic or spectroscopic methods. Such standards are typically well-characterized and widely available, with established data for various analytical techniques, which is not the case for this compound.

Development of Specific Detection and Quantification Methods for Amine Analytes in Complex Matrices

No studies were found that focus on the development of specific methods for the detection and quantification of this compound itself or its use in methods to detect other amine analytes in complex matrices.

Environmental Fate and Green Chemistry Considerations

Degradation Pathways and Metabolite Identification in Environmental Contexts

In the absence of direct studies on N-cyclopentyl-4-propylcyclohexan-1-amine, potential degradation pathways in environmental contexts can be inferred from the metabolism of analogous chemical structures. The primary routes of degradation for secondary amines in the environment are typically initiated by microbial or photochemical processes.

Key potential degradation pathways for this compound likely involve:

N-Dealkylation: The cleavage of the bond between the nitrogen atom and one of the cycloalkyl groups is a common metabolic pathway for secondary amines. This would result in the formation of 4-propylcyclohexan-1-amine and cyclopentanone (B42830), or cyclopentylamine (B150401) and 4-propylcyclohexanone (B1345700).

Hydroxylation: Enzymatic hydroxylation of the cyclohexyl or cyclopentyl rings at various positions is another probable initial step in the degradation process. This increases the polarity of the molecule, making it more water-soluble and susceptible to further breakdown.

Oxidation: The amino group can be oxidized, potentially leading to the formation of corresponding hydroxylamines or imines, which can then undergo further transformations.

Following these initial transformations, the resulting metabolites would likely enter central metabolic pathways. For instance, the cleavage of the cyclohexyl ring can proceed through a series of oxidative steps, potentially leading to the formation of dicarboxylic acids that can be utilized by microorganisms. nih.gov The degradation of the propyl side chain would likely proceed via beta-oxidation.

A study on the biodegradation of the parent compound, cyclohexylamine (B46788), by Brevibacterium oxydans showed that the degradation proceeds via cyclohexanone, 6-hexanolactone, 6-hydroxyhexanoate, and ultimately adipate, which can be utilized by the organism. nih.gov This suggests a plausible fate for the cyclohexyl moiety of this compound following deamination.

Table 1: Plausible Environmental Metabolites of this compound

| Metabolite Name | Chemical Formula | Potential Formation Pathway |

| 4-Propylcyclohexan-1-amine | C₉H₁₉N | N-dealkylation (loss of cyclopentyl group) |

| Cyclopentylamine | C₅H₁₁N | N-dealkylation (loss of 4-propylcyclohexyl group) |

| 4-Propylcyclohexanone | C₉H₁₆O | Oxidative deamination |

| Hydroxylated derivatives | C₁₄H₂₇NO | Ring hydroxylation |

Biodegradability Studies (e.g., in aqueous or soil environments)

Specific biodegradability studies for this compound in aqueous or soil environments have not been reported. However, predictions about its biodegradability can be made based on its chemical structure and data from related compounds. The presence of two cycloalkyl groups and a secondary amine functionality will influence its susceptibility to microbial degradation.

Factors that are likely to influence the biodegradability of this compound include:

Molecular Weight and Size: Larger molecules can sometimes be more resistant to microbial uptake and degradation.

Alkyl Substitution: The presence of the propyl group on the cyclohexane (B81311) ring may affect the rate of degradation.

Cyclic Structure: While many microorganisms can degrade cyclic compounds, the presence of two rings may present a greater challenge for enzymatic breakdown compared to simpler linear amines.

Quantitative Structure-Activity Relationship (QSAR) models are often used to predict the environmental fate of chemicals in the absence of experimental data. europa.eunih.gov These models use the chemical structure to estimate properties like biodegradability. For secondary amines, factors such as the length of alkyl chains and the degree of branching can impact the predicted rate of degradation. nih.gov Amines with cyclic structures have been noted to exhibit lower oxidative degradation rates in some contexts. nih.gov

Table 2: Factors Influencing the Predicted Biodegradability of this compound

| Structural Feature | Potential Impact on Biodegradability | Reasoning |

| Secondary Amine | Susceptible to enzymatic attack | Amine oxidases and dehydrogenases can initiate degradation. |

| Cyclohexyl and Cyclopentyl Rings | May slow degradation | Requires specific enzymatic machinery for ring cleavage. |

| Propyl Side Chain | Generally biodegradable | Can be degraded via beta-oxidation. |

| Overall Molecular Complexity | Potentially slower degradation | Compared to simpler, linear amines. |

Without experimental data, it is difficult to definitively classify this compound as readily or poorly biodegradable. However, based on the complexity of its structure, it is plausible that its biodegradation would be slower than that of simpler amines like cyclohexylamine.

Conclusion and Future Research Directions

Summary of Key Academic Findings on the Synthesis, Structure, and Reactivity of N-Cyclopentyl-4-propylcyclohexan-1-amine

A comprehensive review of academic literature indicates that there are currently no published studies detailing the specific synthesis, structural analysis, or reactivity of this compound. While general synthetic methodologies for secondary amines are well-established, such as reductive amination of ketones or nucleophilic substitution on alkyl halides, their application to this particular compound has not been documented. Similarly, no experimental data from spectroscopic techniques (e.g., NMR, IR, Mass Spectrometry) or X-ray crystallography is available to elucidate its precise structural features. Consequently, its reactivity profile remains theoretical, based on the expected behavior of a secondary amine with bulky cycloalkyl substituents.

Unresolved Questions and Challenges in its Fundamental Chemistry

The absence of foundational research on this compound presents a host of unresolved questions. The primary challenge is the development of an efficient and stereoselective synthesis. The presence of two substituted cycloalkane rings introduces complexities in controlling stereoisomerism, which would significantly impact the compound's properties.

Key unresolved questions include:

What is the most effective synthetic route to obtain high yields of this compound?

What are the characteristic spectroscopic signatures of this compound?

How does the steric hindrance imposed by the bulky alkyl groups affect the nucleophilicity and basicity of the amine nitrogen?

Outlook for Future Academic Investigations

The current void in the understanding of this compound offers a fertile ground for future academic pursuits. These investigations could provide valuable insights into the interplay of steric and electronic effects in secondary amines.

Exploration of Novel and More Efficient Synthetic Routes

Future research could focus on developing and optimizing synthetic pathways to this compound. A systematic study of various reductive amination conditions, for instance, using 4-propylcyclohexanone (B1345700) and cyclopentylamine (B150401) with a range of reducing agents and catalysts, could lead to an efficient and scalable synthesis. The investigation of alternative routes, such as the alkylation of 4-propylcyclohexylamine (B20380) with a cyclopentyl halide, could also be a fruitful area of exploration.

Deeper Probes into Spectroscopic and Computational Aspects

A crucial area for future work is the detailed characterization of this compound using a suite of spectroscopic techniques. One- and two-dimensional NMR spectroscopy would be invaluable for establishing the connectivity and stereochemistry of the molecule. Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, could provide theoretical insights into its electronic structure, vibrational frequencies, and conformational landscape. These computational predictions could then be corroborated by experimental spectroscopic data.

Expansion into New Areas of Chemical Application and Functionalization

Once the fundamental chemistry of this compound is established, research could expand into its potential applications. The secondary amine functionality serves as a handle for further chemical modifications, opening avenues for the synthesis of novel derivatives. For example, its use as a building block in the synthesis of more complex molecules, as a ligand for metal catalysts, or as a scaffold for biologically active compounds could be investigated. The specific combination of lipophilicity and steric bulk imparted by the propylcyclohexyl and cyclopentyl groups may lead to unique properties and applications yet to be discovered.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.